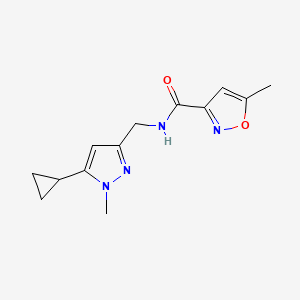

N-((5-环丙基-1-甲基-1H-吡唑-3-基)甲基)-5-甲基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

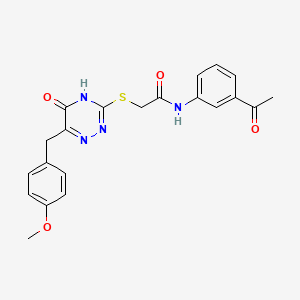

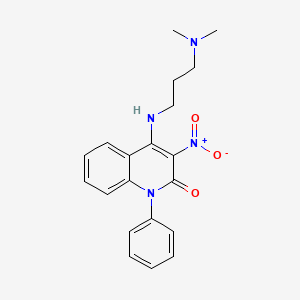

The compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities. The pyrazole ring is a common motif in medicinal chemistry, often associated with anticancer properties, as well as kinase inhibition and DNA-binding interactions . The isoxazole ring, another important pharmacophore, is frequently found in compounds with various therapeutic potentials.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was reported using TBTU as a catalyst in acetonitrile at room temperature, which suggests that similar conditions could be applied to synthesize the compound . Additionally, the synthesis of 5-amino-1H-pyrazole-3-carboxamide derivatives through a formal [3 + 2] cycloaddition indicates that cycloaddition reactions could be a viable pathway for constructing the pyrazole core of the target compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution on the pyrazole ring, such as the cyclopropyl and methyl groups, can significantly influence the biological activity of the compound. The presence of the isoxazole ring is also crucial, as it can impact the compound's binding affinity and overall stability .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been used to synthesize oxazolyl-pyrazoles, which suggests that the compound may also be amenable to cyclization reactions to introduce additional functional groups or to modify its structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole and isoxazole rings. These properties are crucial for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells indicates that the compound may also exhibit cytotoxic properties, which could be explored for anticancer applications .

科学研究应用

合成和表征

由于其独特的结构,该化合物一直是合成和表征工作的主题,旨在了解其性质和潜在应用。研究涉及识别和区分类似化合物,例如 N-(1-氨基-3-甲基-1-氧丁-2-基)-1-(环己基甲基)-3-(4-氟苯基)-1H-吡唑-5-甲酰胺,突出了准确表征在研究化学品中的重要性。吡唑核的存在表明通常与合成大麻素相关的生物等排体,合成路线提供了对该化合物结构和潜在区域异构体的见解 (McLaughlin 等人,2016 年)。

微波辅助合成

微波辅助合成方法已被应用于类似化合物以实现高效生产,证明了该化合物在促进快速高效的合成过程中的相关性。这些方法已被证明对合成具有潜在杀菌、杀虫、除草和抗菌活性的四唑基吡唑酰胺是有益的 (Hu 等人,2011 年)。

生物学评估

吡唑衍生物的生物活性(包括潜在的抗癌特性和 DNA 结合相互作用)一直是研究的一个重要领域。新型 1H-吡唑-3-甲酰胺衍生物已被合成并评估了其对癌细胞的抗增殖作用、激酶抑制作用和 DNA 结合相互作用,表明抗肿瘤活性的潜在机制 (Lu 等人,2014 年)。

抗菌活性

对含氨基唑的化合物的抗菌特性的研究表明,某些衍生物可以表现出较弱的抗菌作用,突出了该化合物在开发新型抗菌剂中的潜力 (Murlykina 等人,2017 年)。

PET 成像应用

该化合物的衍生物已被探索用于 PET 成像的潜在应用,特别是在神经炎症中涉及的酶的成像中。旨在开发用于成像 IRAK4 酶的 PET 剂的特定吡唑并[1,5-a]嘧啶-3-甲酰胺衍生物的合成证明了该化合物在先进医学成像技术中的实用性 (Wang 等人,2018 年)。

未来方向

属性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-8-5-11(16-19-8)13(18)14-7-10-6-12(9-3-4-9)17(2)15-10/h5-6,9H,3-4,7H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBKQXZOVJPSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3016794.png)

![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)